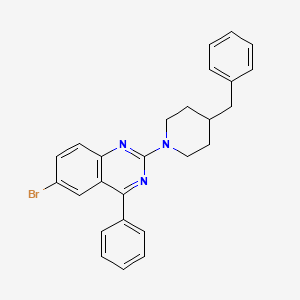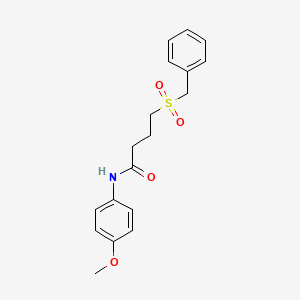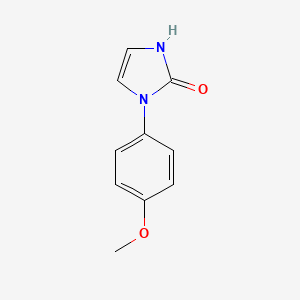
1-(4-methoxyphenyl)-2(1H,3H)-imidazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-2(1H,3H)-imidazolone, also known as 4-Methoxyphenyl-2-imidazolone (4-MPI), is a chemical compound that belongs to the class of imidazolones. It is a heterocyclic compound that contains an imidazole ring and a phenyl ring with a methoxy group attached to it. 4-MPI has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-MPI is not fully understood. However, it is believed to exert its biological effects through its ability to bind to metal ions and form stable complexes. The metal complexes of 4-MPI have been found to exhibit various biological activities, such as inhibition of enzyme activity, DNA cleavage, and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MPI are diverse and depend on the specific metal complex formed. Some of the reported effects include inhibition of cancer cell growth, antibacterial and antifungal activity, and reduction of uric acid levels. Additionally, 4-MPI has been found to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases, such as neurodegenerative disorders and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-MPI in lab experiments include its ability to form stable metal complexes, which can be easily synthesized and purified. Additionally, the metal complexes of 4-MPI have been found to exhibit various biological activities, making it a versatile ligand for the synthesis of metal-based drugs. However, the limitations of using 4-MPI in lab experiments include its potential toxicity and the limited understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-MPI. One potential area of research is the development of metal complexes of 4-MPI with enhanced biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 4-MPI and its metal complexes. Another potential direction is the investigation of the potential therapeutic applications of 4-MPI and its metal complexes in the treatment of various diseases, such as cancer, bacterial and fungal infections, and neurodegenerative disorders.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-2(1H,3H)-imidazolone (4-MPI) is a versatile chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to form stable metal complexes and exhibit various biological activities make it a valuable ligand for the synthesis of metal-based drugs. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-MPI can be achieved through various methods, including the reaction of 4-methoxyphenylhydrazine with glyoxylic acid or glyoxal in the presence of a catalyst. Another method involves the reaction of 4-methoxyphenylhydrazine with diacetyl or acetylacetone in the presence of a base. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reagents.
Aplicaciones Científicas De Investigación
4-MPI has been extensively studied for its potential applications in scientific research. It is commonly used as a ligand in the synthesis of metal complexes, which have been found to exhibit various biological activities, such as anticancer, antibacterial, and antifungal properties. Additionally, 4-MPI has been found to be a potent inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the production of uric acid.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXASVYHFWTRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

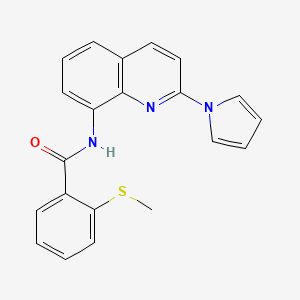
![2,4-dichloro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2663100.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2663104.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide](/img/structure/B2663106.png)
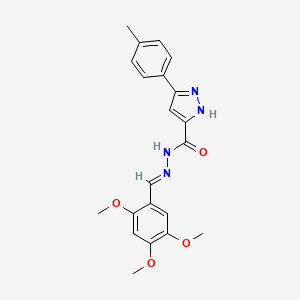
![2-(4-hydroxyphenyl)-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2663110.png)

![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2663114.png)
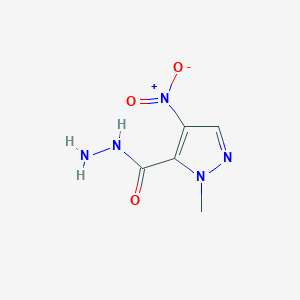
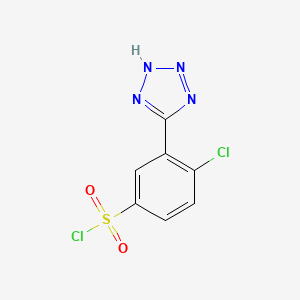
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2663117.png)
